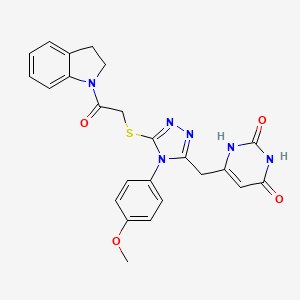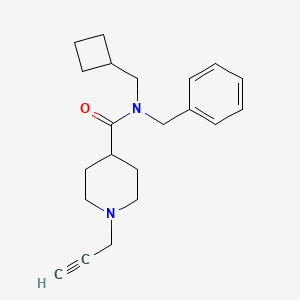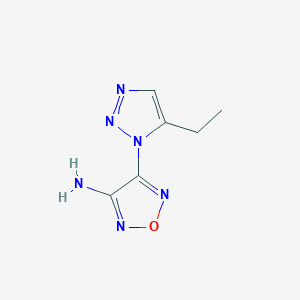![molecular formula C20H25N5O4 B2869154 2-(2-(azepan-1-yl)-2-oxoethyl)-8-(4-methoxyphenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione CAS No. 941995-63-7](/img/structure/B2869154.png)
2-(2-(azepan-1-yl)-2-oxoethyl)-8-(4-methoxyphenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-(2-(azepan-1-yl)-2-oxoethyl)-8-(4-methoxyphenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound. It is a novel compound and may not have been extensively studied or characterized .
Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups and rings. The presence of azepan (a seven-membered ring with one nitrogen), imidazo and triazine rings, and a methoxyphenyl group suggest a highly conjugated and potentially planar structure .Aplicaciones Científicas De Investigación
Synthesis and Characterization
- Synthesis and Spectral Characterisation : Research demonstrates the preparation of derivatives, including triazol-3-yl and 1,3,4-oxadiazol-2-yl derivatives, through reactions involving similar compounds (Mahmoud et al., 2012).
- Novel Compound Synthesis : Studies have explored the synthesis of new β-tricarbonyl compounds, leading to derivatives like 1,3-oxazine-2,4(3H)-dione and 2-thioxo-2,3-dihydropyrimidin-4(1H)-ones (Saçmacı et al., 2008).
Applications in Biological and Chemical Synthesis
- Cleavage and Derivative Formation : Research shows cleavage of tetrahydroimidazo[4,5-e]thiazolo[3,2-b][1,2,4]triazine-2,7(1H,6H)-diones, forming derivatives like 5-arylmethylidene-3-((E)-arylmethylideneamino)thiazolidine-2,4-diones, which have potential applications in medicinal chemistry (Izmest’ev et al., 2020).
- Antiviral Activity : The synthesis of imidazo[1,2-a]-s-triazine nucleosides and their analogues has been investigated for antiviral properties, particularly against type 1 herpes and rhinoviruses (Kim et al., 1978).
- Analgesic and Anti-Inflammatory Agents : Novel compounds derived from such structures have been synthesized and evaluated for their potential as analgesic and anti-inflammatory agents (Abu‐Hashem et al., 2020).
Advanced Material Synthesis and Analysis
- Functionalized Tetrahydropyridines Synthesis : The synthesis of highly functionalized tetrahydropyridines, which may find applications in materials science and pharmaceuticals, has been researched (Wasilewska et al., 2011).
- Microwave-Assisted Synthesis : Studies have demonstrated microwave-assisted synthesis techniques for creating fused heterocycles incorporating the trifluoromethyl group, which is relevant in developing advanced materials (Shaaban, 2008).
Direcciones Futuras
Mecanismo De Acción
Target of Action
The primary target of this compound is 3-hydroxyacyl-CoA dehydrogenase type-2 . This enzyme plays a crucial role in the metabolism of fatty acids, specifically in the beta-oxidation pathway where it catalyzes the third step, which is the oxidation of L-3-hydroxyacyl-CoA by NAD+.
Mode of Action
It is believed that the compound interacts with its target enzyme, possibly inhibiting its function . This could lead to alterations in the metabolic pathways, particularly those involving fatty acids.
Biochemical Pathways
The compound’s interaction with 3-hydroxyacyl-CoA dehydrogenase type-2 would primarily affect the beta-oxidation pathway of fatty acids . This could potentially disrupt the energy production in cells, as the beta-oxidation of fatty acids is a major source of ATP. The downstream effects of this disruption would depend on the specific cellular context.
Result of Action
The molecular and cellular effects of the compound’s action would likely be related to energy metabolism, given its potential impact on the beta-oxidation pathway . This could manifest in a variety of ways, depending on the cell type and physiological context.
Propiedades
IUPAC Name |
2-[2-(azepan-1-yl)-2-oxoethyl]-8-(4-methoxyphenyl)-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O4/c1-29-16-8-6-15(7-9-16)23-12-13-24-18(27)19(28)25(21-20(23)24)14-17(26)22-10-4-2-3-5-11-22/h6-9H,2-5,10-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSZZUXPKAZQLMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN3C2=NN(C(=O)C3=O)CC(=O)N4CCCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-(azepan-1-yl)-2-oxoethyl)-8-(4-methoxyphenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-fluoro-N-[(1,3-thiazol-5-yl)methyl]aniline](/img/structure/B2869073.png)
![5-ethyl-3-{[4-(4-fluorophenyl)piperazin-1-yl]carbonyl}-5,5a,6,7,8,9-hexahydro-11H-pyrido[2,1-b]quinazolin-11-one](/img/structure/B2869076.png)





![1-{[Methyl(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)amino]methyl}cyclopentan-1-ol](/img/structure/B2869086.png)




![2-[[1-[3-(diethylamino)propyl]-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-(2-methylphenyl)acetamide](/img/structure/B2869091.png)
![2-[3-(Trifluoromethyl)phenoxy]-6-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile](/img/structure/B2869093.png)